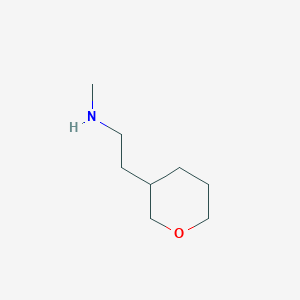
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine
説明
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is an organic compound with the molecular formula C8H17NO It is a derivative of ethanamine, featuring a tetrahydro-2H-pyran ring substituted at the 3-position with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine typically involves the reaction of tetrahydro-2H-pyran with methylamine under controlled conditions. One common method is the reductive amination of tetrahydro-2H-pyran-3-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality product .
化学反応の分析
Types of Reactions
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Re
生物活性
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, often referred to as a derivative of tetrahydropyran, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C8H17NO and a molecular weight of approximately 143.23 g/mol, exhibits a unique structure that contributes to its interaction with biological systems.
1. Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Neuroprotective Effects : Studies have suggested that derivatives of this compound could influence neurotransmitter systems, offering potential benefits in treating neurological disorders .
- Binding Affinity : Interaction studies reveal that this compound may bind effectively to various biological targets, including receptors and enzymes, which could modulate their activity and lead to therapeutic effects .
The mechanism of action for this compound is primarily attributed to its amine group, which facilitates hydrogen bonding and electrostatic interactions with target biomolecules. This interaction can influence the activity of various receptors and enzymes, although specific pathways remain under investigation .
3. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylcyclohexylamine | C7H17N | Cyclic structure without oxygen heteroatoms |
| 1-Methylpiperidine | C6H13N | Contains a piperidine ring |
| 3-Methylpyrrolidine | C5H11N | Pyrrolidine ring structure; different nitrogen positioning |
The tetrahydropyran ring in this compound enhances its reactivity and biological activity compared to other amines .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroactive Properties : Research has shown that derivatives can exhibit neuroprotective effects, influencing neurotransmitter systems such as acetylcholine and potentially aiding in the treatment of Alzheimer's disease .
- Inhibition Potency : A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition potency (IC50 values) was found to be comparable to established drugs used in treating cognitive disorders .
- Cell Culture Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, further supporting its potential as a neuroprotective agent .
5. Applications in Medicine and Industry
The unique properties of this compound suggest various applications:
特性
IUPAC Name |
N-methyl-2-(oxan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHIGXCFQIFJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















